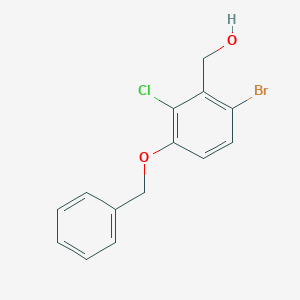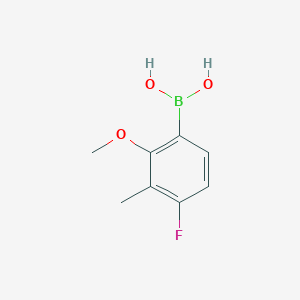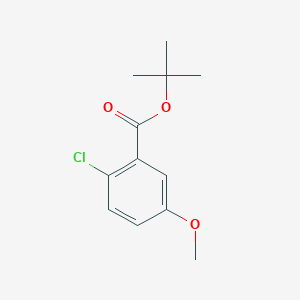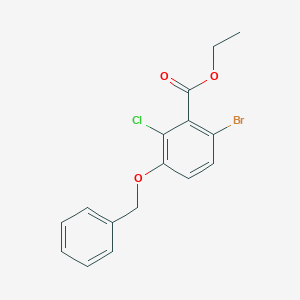
5-Bromo-7-fluoro-6-methoxy-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-fluoro-6-methoxy-1H-indazole (BFM-Indazole) is a heterocyclic compound that has been studied extensively for its potential medicinal and therapeutic applications. It is a member of the indazole family of compounds, and its synthesis has been the subject of much research. BFM-Indazole has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-fluoro-6-methoxy-1H-indazole has been studied extensively for its potential medicinal and therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been studied for its potential to inhibit the growth of certain types of bacteria and fungi. In addition, this compound has been studied for its potential to inhibit the activity of certain enzymes, including those involved in the metabolism of drugs.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-fluoro-6-methoxy-1H-indazole is not yet fully understood. However, it is believed to act by binding to certain proteins and enzymes, and blocking their activity. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been found to inhibit the activity of certain enzymes, including those involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-7-fluoro-6-methoxy-1H-indazole in laboratory experiments include its relatively low cost and ease of synthesis. In addition, it is a relatively stable compound, making it suitable for long-term storage. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water. As a result, it is not suitable for use in certain types of experiments, such as those involving the use of aqueous solutions.
Zukünftige Richtungen
The potential applications of 5-Bromo-7-fluoro-6-methoxy-1H-indazole are wide-ranging and include its use in the treatment of a variety of diseases and conditions. In particular, this compound has been studied for its potential use in the treatment of cancer, inflammation, and bacterial infections. In addition, this compound has been studied for its potential to inhibit the activity of certain enzymes, including those involved in the metabolism of drugs. Further research is needed to better understand the mechanism of action of this compound and to develop more effective and safe therapeutic applications.
Synthesemethoden
5-Bromo-7-fluoro-6-methoxy-1H-indazole can be synthesized in a variety of ways, including the use of a variety of reagents. The most common method of synthesis involves the reaction of 5-bromo-1-chloro-7-fluoro-6-methoxy-1H-indazole with sodium nitrite and sulfuric acid. This reaction produces this compound as the main product, with some minor byproducts. Other methods of synthesis involve the use of a variety of reagents, including sodium bromide, sodium hydroxide, and a variety of organic solvents.
Eigenschaften
IUPAC Name |
5-bromo-7-fluoro-6-methoxy-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O/c1-13-8-5(9)2-4-3-11-12-7(4)6(8)10/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKQJWKVMIZNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














